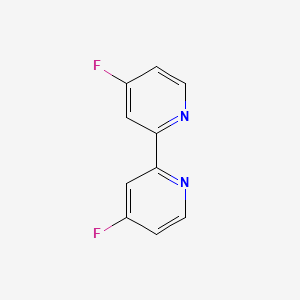

4,4'-Difluoro-2,2'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-(4-fluoropyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQUGHDXOCXHMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C2=NC=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crystal structure of 4,4'-Difluoro-2,2'-bipyridine

An In-depth Technical Guide to the Crystal Structure of 4,4'-Difluoro-2,2'-bipyridine

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of this compound. As of the latest literature review, a definitive single-crystal X-ray diffraction study for this specific compound has not been publicly disseminated. Consequently, this document pioneers a predictive analysis grounded in established crystallographic data of structurally analogous bipyridine derivatives. We project the molecular geometry, explore the anticipated intermolecular interactions that govern crystal packing, and discuss the causal effects of fluorine substitution. To empower the scientific community, this guide furnishes a detailed, field-proven experimental workflow for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis required to elucidate the definitive structure. This document is intended to serve as a foundational resource for researchers in crystallography, medicinal chemistry, and materials science, providing both a robust predictive model and a practical guide for experimental validation.

Introduction: The Significance of a Fluorinated Bipyridine Scaffold

The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry and materials science, renowned for its chelating properties and the rich photophysical behavior of its metal complexes. The strategic introduction of fluorine atoms onto this scaffold, as in this compound, is a well-established method in medicinal chemistry and materials design to modulate key physicochemical properties. Fluorine's high electronegativity and minimal steric footprint can profoundly influence molecular conformation, electronic structure, metabolic stability, and non-covalent interactions.[1]

Understanding the precise three-dimensional arrangement of molecules in the solid state—the crystal structure—is paramount. It dictates bulk properties such as solubility and stability and provides fundamental insights into the intermolecular forces at play. For this compound, knowledge of its crystal structure is critical for:

-

Rational Drug Design: Understanding solid-state conformation and potential packing motifs (polymorphs) is crucial for developing pharmaceutical cocrystals and optimizing drug delivery systems.

-

Materials Science: The design of novel ligands for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and catalysis is heavily dependent on controlling the electronic properties and packing of the molecular components.[2]

-

Supramolecular Chemistry: The fluorine atoms can act as hydrogen bond acceptors or engage in other non-covalent interactions, guiding the self-assembly of complex supramolecular architectures.

Despite its commercial availability and clear scientific interest[3][4][5][6], a published crystal structure for this compound remains elusive. This guide bridges that gap by synthesizing data from closely related analogues to construct a predictive model.

Predictive Structural Analysis: Extrapolation from Analogous Structures

Our predictive analysis leverages high-quality crystallographic data from 4,4'-dimethoxy-2,2'-bipyridine and the parent 4,4'-bipyridine. The 4,4'-substitution pattern provides a direct and reliable basis for comparison.

Predicted Molecular Geometry

The core geometry of 2,2'-bipyridine is defined by the dihedral angle between its two pyridine rings. In the solid state, this angle is a balance between steric hindrance (favoring a twisted conformation) and crystal packing forces (which may favor planarity). In 4,4'-dimethoxy-2,2'-bipyridine, this dihedral angle is a mere 5.8(1)°, indicating a nearly coplanar arrangement.[2] This planarity is often stabilized by intermolecular interactions within the crystal lattice.

For this compound, we predict a similarly near-planar conformation. The fluorine atom is isosteric with a hydrogen atom, imposing minimal additional steric bulk compared to the methoxy group. The bond lengths and angles within the pyridine rings are expected to be consistent with those observed in other substituted bipyridines.[2]

Diagram 1: Predicted Molecular Structure of this compound

Caption: Predicted molecular structure of this compound.

Anticipated Intermolecular Interactions & Crystal Packing

The crystal packing will be dominated by a network of weak intermolecular interactions. Based on analogues, we can anticipate the following key interactions:

-

C—H···N Hydrogen Bonds: As seen in related bipyridine structures, interactions between aromatic C-H donors and the lone pair of the pyridine nitrogen atoms are highly probable.[2][3] These interactions often link molecules into chains or sheets.

-

π–π Stacking: The near-planar aromatic rings are expected to facilitate π–π stacking. In 4,4'-dimethoxy-2,2'-bipyridine, an overlapped arrangement of parallel pyridine rings is observed with a centroid-centroid distance of 3.6655(15) Å.[2] A similar arrangement is predicted for the title compound.

-

C—H···F Interactions: The introduction of fluorine creates the potential for weak C—H···F hydrogen bonds. These directional interactions, though weaker than conventional hydrogen bonds, can significantly influence crystal packing and are a common feature in the crystal engineering of fluorinated organic molecules.

Diagram 2: Predicted Intermolecular Interactions

Caption: Key intermolecular interactions predicted in the crystal lattice.

Comparative Crystallographic Data

To provide a quantitative basis for our predictions, the following table summarizes key crystallographic parameters from relevant analogues.

| Parameter | 4,4'-dimethoxy-2,2'-bipyridine | 4,4'-bipyridine (single crystal)[3] | This compound (Predicted) |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic or Orthorhombic |

| Space Group | P2₁ | Pnna | P2₁/c or similar centrosymmetric group |

| Dihedral Angle | 5.8 (1)° | Planar (within crystal) | ~0-10° (Near-planar) |

| Key Interactions | C-H···N, C-H···π, π-π stacking | C-H···N, π-π stacking | C-H···N, C-H···F, π-π stacking |

| Centroid-Centroid | 3.6655 (15) Å | Not specified | ~3.5 - 3.8 Å |

Experimental Workflow for Definitive Structure Elucidation

The following section provides a robust, step-by-step methodology for researchers to determine the crystal structure of this compound experimentally.

Diagram 3: Experimental Workflow

Caption: Workflow for the determination of the crystal structure.

Synthesis and Purification

While commercially available, synthesis may be required for specific purity grades or isotopic labeling. A common route is the palladium-catalyzed Suzuki or Stille coupling of a suitable 2-halopyridine precursor.

Protocol: Purification

-

Rationale: Achieving high purity (>99%) is critical for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, acetone, or toluene).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator to promote the formation of well-ordered crystals.

-

Collect the purified solid by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the product under vacuum. Verify purity using ¹H NMR and Mass Spectrometry.

-

Single Crystal Growth

Protocol: Slow Evaporation

-

Rationale: This is the simplest crystallization method. The gradual increase in solute concentration as the solvent evaporates allows for slow, ordered growth of crystals.

-

Procedure:

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals suitable for diffraction (typically >0.1 mm in all dimensions).

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Protocol: Data Collection and Structure Refinement

-

Rationale: SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid.

-

Procedure:

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a cryoloop.

-

Data Collection:

-

Center the crystal on a diffractometer (e.g., Bruker APEXII CCD) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Cool the crystal to a low temperature (e.g., 100 K or 173 K) using a nitrogen stream to minimize thermal motion and potential radiation damage.

-

Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.

-

-

Data Processing:

-

Integrate the raw diffraction data to determine the intensities of the Bragg reflections.

-

Apply corrections for absorption effects (e.g., using a multi-scan method).

-

Determine the unit cell parameters and space group.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.

-

-

Validation:

-

Assess the quality of the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

-

Generate a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.

-

-

Potential Applications in Drug Development and Materials Science

The predicted structural features of this compound suggest several avenues for its application:

-

Coordination Chemistry: The electron-withdrawing nature of the fluorine atoms will lower the energy of the ligand's π* orbitals. This can be exploited to tune the photophysical and electrochemical properties of its metal complexes, making it a promising ligand for phosphorescent materials in OLEDs.

-

Pharmaceutical Co-crystals: The presence of both hydrogen bond accepting (N, F) and donating (C-H) sites makes it an excellent candidate for forming co-crystals with active pharmaceutical ingredients (APIs). This strategy can be used to improve the solubility, stability, and bioavailability of drugs.

Conclusion

This technical guide has presented a detailed, predictive analysis of the crystal structure of this compound, a molecule of significant interest in applied chemistry. While awaiting definitive experimental determination, our model, based on robust data from structural analogues, predicts a near-planar molecular conformation with a crystal packing dominated by C-H···N, C-H···F, and π-π stacking interactions. The provided experimental workflows offer a clear and actionable path for researchers to elucidate the definitive structure, a crucial step toward the rational design of new functional materials and pharmaceutical formulations based on this versatile fluorinated scaffold.

References

- Investigation of supramolecular interaction in 4, 4'-bipyridine crystal by hydrostatic pressure spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E: Crystallographic Communications.

- This compound | 1189458-67-0. Sigma-Aldrich.

- This compound | C10H6F2N2 | CID 55265366. PubChem.

- 1189458-67-0 | this compound. ChemScene.

-

4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes. Dalton Transactions. Available at: [Link]

-

Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. ResearchGate. Available at: [Link]

-

Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. MDPI. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C10H6F2N2 | CID 55265366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1189458-67-0|this compound|BLD Pharm [bldpharm.com]

- 6. Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NMR Characterization of 4,4'-Difluoro-2,2'-bipyridine

This guide details the NMR characterization of 4,4'-Difluoro-2,2'-bipyridine (CAS: 1189458-67-0), a critical fluorinated ligand used extensively in the synthesis of high-performance iridium(III) cyclometalated complexes for OLEDs and photoredox catalysis.

Introduction & Structural Context

This compound (

Structural Numbering & Spin System

To accurately interpret the NMR data, the molecule is split into two identical spin systems (one per pyridine ring) due to symmetry.

-

H3/H3': Protons ortho to the bipyridine bridge (C2) and ortho to the fluorine (C4).

-

H5/H5': Protons meta to the bridge and ortho to the fluorine (C4).

-

H6/H6': Protons adjacent to the nitrogen (ortho to N).

-

F4/F4': Fluorine substituents at the 4-position.[1]

Figure 1: Connectivity and numbering scheme for one half of the this compound molecule.

Experimental Protocol

This protocol ensures high-resolution data suitable for publication or quality control (QC).[1]

Sample Preparation[2][3][4][5]

-

Mass: Weigh 10–15 mg of the solid ligand.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).

-

Note: CDCl₃ is preferred over DMSO-

for this ligand to prevent solvent-solute hydrogen bonding broadening of the H6 signal.[1]

-

-

Filtration: If the solution is cloudy (common with synthesized ligands due to inorganic salts like LiCl/MgBr₂), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter.

-

Tube: Transfer to a clean, dry 5 mm NMR tube.

Acquisition Parameters (Typical 400/500 MHz Instrument)

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Spectral Width: -1 to 11 ppm.[1]

-

Scans (NS): 16 or 32.

-

Relaxation Delay (D1): ≥ 2.0 seconds (to ensure integration accuracy of aromatic protons).

-

-

¹⁹F NMR:

-

Spectral Width: -50 to -150 ppm (or wider if unknown).[1]

-

Scans (NS): 64.

-

Reference: Calibrate externally to CFCl₃ (0 ppm) or internally to

-trifluorotoluene (-63.7 ppm) if precise quantification is needed.

-

¹H NMR Spectral Data Analysis

The proton spectrum is characterized by three distinct aromatic signals per ring. The presence of the fluorine atom introduces Heteronuclear Spin-Spin Coupling (

Solvent: CDCl₃ (

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H6, H6' | 8.65 – 8.70 | dd (or d) | Most Downfield. Adjacent to Nitrogen (deshielding).[1] Weak coupling to F4. | |

| H3, H3' | 8.05 – 8.15 | dd | Ortho to Bridge. Deshielded by ring current/N, but shielded by ortho-F relative to parent bpy.[1] Large | |

| H5, H5' | 6.95 – 7.05 | ddd | Most Upfield. Ortho to F and beta to N. Shows complex splitting due to coupling with F4, H6, and H3.[1] |

Interpretation of Couplings

-

H-F Coupling: The coupling between Hydrogen and Fluorine is significant.[2] The

(ortho) is typically 8–10 Hz, often larger than the standard -

H3 Signal: This proton appears as a "doublet of doublets" but often looks like a pseudo-triplet or a wide doublet depending on the resolution, driven by the strong coupling to the adjacent Fluorine.

¹⁹F NMR Spectral Data Analysis

The fluorine spectrum confirms the presence of the substituent and the symmetry of the molecule.

Solvent: CDCl₃ Reference: CFCl₃ (0 ppm)

| Position | Shift ( | Multiplicity | Notes |

| F4, F4' | -102.0 to -105.0 | Multiplet (q or dd) | Typical range for 4-fluoropyridines.[1] |

-

Decoupled Spectrum: If proton decoupling (

) is applied, this signal will appear as a sharp singlet , confirming the chemical equivalence of the two fluorine atoms and high purity. -

Coupled Spectrum: Without decoupling, the signal appears as a complex multiplet due to coupling with H3 and H5.

Discussion & Troubleshooting

Substituent Effects (SCS)

Compared to the non-fluorinated parent 2,2'-bipyridine :

-

H3: Shifts upfield (shielded) by ~0.2–0.3 ppm due to the resonance effect (+R) of the ortho-fluorine, despite the inductive withdrawal.

-

H5: Shifts upfield (shielded) by ~0.2–0.3 ppm, similar to H3.

-

H6: Remains relatively unchanged or shifts slightly downfield (deshielded) due to the remote inductive effect.

Common Impurities

-

2-Bromo-4-fluoropyridine: Starting material. Look for asymmetry in the aromatic region (signals at 8.4, 7.3, 7.0 ppm that do not integrate to the bipyridine stoichiometry).

-

Water: In CDCl₃, a broad singlet around 1.56 ppm.

-

Grease: Aliphatic multiplets at 0.8 – 1.3 ppm.

Workflow Diagram

Figure 2: Logical workflow for the NMR validation of the ligand.

References

-

Baranoff, E., et al. (2012). Highly Phosphorescent Cyclometalated Iridium(III) Complexes for Optoelectronic Applications – Fine Tuning of the Emission Wavelength Through Ancillary Ligands. Inorganic Chemistry. (Supporting Information S21-S22 contains the full spectra).[1]

-

Source:

-

-

Sigma-Aldrich. (2024).

-

Source: [1]

-

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for 19F chemical shift ranges and coupling constants).

Sources

Electrochemical potential of 4,4'-Difluoro-2,2'-bipyridine

The following technical guide details the electrochemical profile of 4,4'-Difluoro-2,2'-bipyridine (4,4'-dF-bpy) . This document is structured to support researchers in medicinal chemistry and photoredox catalysis who utilize this ligand to tune the thermodynamic boundaries of transition metal complexes.

Technical Guide for Medicinal Chemistry & Photoredox Applications

Executive Summary

This compound (4,4'-dF-bpy) represents a critical "tuner" ligand in the design of transition metal photocatalysts (Ir, Ru) and electrochemical mediators. Unlike its alkyl-substituted counterparts (e.g., dtbbpy) which exert electron-donating effects to destabilize the LUMO, 4,4'-dF-bpy utilizes the high electronegativity of fluorine to stabilize the Lowest Unoccupied Molecular Orbital (LUMO) via inductive electron withdrawal (

This electronic modulation results in a positive shift (anodic shift) in the reduction potential of both the free ligand and its corresponding metal complexes. For drug development professionals, this ligand provides a precise lever to access "harder-to-reduce" substrates by lowering the energy barrier for electron transfer in oxidative quenching cycles.

Electronic Structure & Mechanistic Causality

To apply 4,4'-dF-bpy effectively, one must understand the causality between the fluorine substitution and the resulting redox potential.

The Fluorine Effect: Inductive vs. Mesomeric

Fluorine is unique among substituents due to the competition between two electronic effects:

-

Inductive Withdrawal (

): dominantly stabilizes the -

Mesomeric Donation (

): Fluorine's lone pairs can donate into the

In the context of 4,4'-substitution on bipyridine, the inductive effect dominates the reduction potential , pulling electron density away from the ring nitrogens and the metal center. This stabilizes the LUMO, reducing the energy gap required to accept an electron.

Comparative Orbital Energetics

The following diagram illustrates the relative shifts in Frontier Molecular Orbitals (FMO) when moving from unsubstituted bipyridine to the fluorinated derivative.

Electrochemical Data & Potentials[1][2][3][4][5][6][7][8][9]

The values below represent the thermodynamic landscape of the ligand. Note that absolute values vary based on solvent (MeCN vs. CH₂Cl₂) and electrolyte.

Reduction Potentials (Approximate)

The reduction of the free ligand is generally observed as a chemically irreversible wave in protic conditions, but becomes quasi-reversible in anhydrous organic solvents.

| Compound | Substituent Effect | Impact on Metal Complex | ||

| 4,4'-di-tert-butyl-2,2'-bpy | Electron Donating ( | ~ -2.25 V | ~ -2.65 V | Increases reducing power (E*) |

| 2,2'-Bipyridine (Ref) | Neutral | ~ -2.10 V | ~ -2.50 V | Baseline |

| 4,4'-Difluoro-2,2'-bpy | Electron Withdrawing ( | ~ -1.85 V | ~ -2.25 V | Increases oxidizing power |

| 4,4'-Dicarboxy-2,2'-bpy | Strong Withdrawing (Resonance) | ~ -1.60 V | ~ -2.00 V | Strong oxidant / Anchor |

Data synthesized from comparative trends in Ir(III) complex literature.

Impact on Drug Discovery Workflows

In a typical photoredox setup (e.g., using an Ir(III) catalyst), swapping a dtbbpy ligand for 4,4'-dF-bpy will:

-

Shift the ground state reduction potential (

) positively by approximately 200–300 mV . -

Enable the oxidation of more stable substrates (higher oxidation potential) in the excited state oxidative quenching cycle.

Experimental Protocol: Cyclic Voltammetry (CV)[3]

To validate the potential of a specific batch or derivative, follow this self-validating protocol. This method ensures that the measured potential is intrinsic to the molecule and not an artifact of the reference electrode drift.

Reagents & Setup

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: DCM is preferred for oxidative scans; MeCN for reductive.

-

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

). Recrystallized and dried. -

Analyte Concentration: 1.0 mM 4,4'-dF-bpy.

-

Internal Standard: Ferrocene (Fc).

Step-by-Step Workflow

-

Electrode Polishing: Polish the Glassy Carbon working electrode with 0.05

m alumina slurry. Sonicate in DI water, then rinse with acetone. -

Blank Scan: Record a CV of the solvent + electrolyte only. Success Criteria: Flat baseline with no peaks between +1.5 V and -2.5 V.

-

Analyte Scan: Add the ligand (1 mM). Degas with Argon for 5 minutes.

-

Measurement: Scan from 0 V

-2.5 V -

Referencing: Add Ferrocene (approx 0.5 equiv) to the same cell at the end of the experiment. Record the scan again.

-

Calculation:

Report all values vs. Fc/Fc

Diagnostic Logic Flow

The following diagram outlines the decision process for interpreting the CV data.

Applications in Metal Complex Synthesis

In drug development, 4,4'-dF-bpy is rarely used in isolation. Its primary utility is as a ligand in heteroleptic Iridium complexes, such as

Ligand Exchange Logic

When synthesizing these catalysts, the 4,4'-dF-bpy ligand is typically introduced last (after the formation of the chloro-bridged dimer).

-

Reaction:

-

Purification: The fluorinated ligand decreases solubility in non-polar solvents, often facilitating precipitation with hexafluorophosphate salts (

).

Tuning the Excited State

The diagram below shows how 4,4'-dF-bpy modifies the Molecular Orbital diagram of an Ir(III) complex compared to standard bpy.

References

-

Electrochemical Properties of Fluorinated Bipyridines Rezaeivala, M., & Keypour, H. (2014).[1][2] Schiff base and non-Schiff base macrocyclic ligands and complexes incorporating the pyridine head unit. Coordination Chemistry Reviews.

-

Tuning Redox Potentials in Iridium Complexes Slinker, J. D., et al. (2003). Efficient Yellow Electroluminescence from a Single Layer of a Cyclometalated Iridium Complex. Journal of the American Chemical Society.[1][3]

-

Cyclic Voltammetry Best Practices Elgrishi, N., et al. (2018).[2] A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education.

-

Homogeneous Photoredox Catalysis Reviews Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews.

Sources

Methodological & Application

Application Notes & Protocols: 4,4'-Difluoro-2,2'-bipyridine as a Modulating Ligand in Transition Metal Catalysis

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4,4'-Difluoro-2,2'-bipyridine (dfbpy) as a ligand in transition metal catalysis. We will explore the ligand's unique electronic properties, its synthesis, and its utility in tuning catalytic activity, with a focus on palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and troubleshooting guides are provided to enable seamless integration of this versatile ligand into new and existing catalytic systems.

Introduction: The Strategic Advantage of Fluorine Substitution

In the vast landscape of catalyst design, the 2,2'-bipyridine scaffold is a cornerstone, prized for its robust chelating ability with a wide array of transition metals.[1] The strategic functionalization of this scaffold offers a powerful tool to modulate the steric and electronic properties of the resulting metal complex, thereby fine-tuning its catalytic performance. The introduction of fluorine atoms, as in this compound, imparts distinct characteristics that are highly advantageous in catalysis.

The strong electron-withdrawing nature of fluorine atoms at the 4 and 4' positions significantly influences the electronic environment of the catalyst. This inductive effect reduces the electron density on the pyridine rings and, consequently, on the coordinating nitrogen atoms. This modulation can:

-

Stabilize Low Oxidation States: By withdrawing electron density from the metal center, the ligand can stabilize the catalytically active low-valent states (e.g., Pd(0) in cross-coupling), potentially preventing catalyst decomposition pathways like the formation of palladium black.

-

Enhance Reductive Elimination: A more electron-deficient metal center can accelerate the rate-determining reductive elimination step in many catalytic cycles, leading to faster turnover and higher yields.

-

Modify Redox Potentials: In photoredox catalysis, the ligand's electronic properties can systematically tune the excited-state redox potentials of iridium or ruthenium complexes, allowing for the activation of a broader range of substrates.[2]

This guide will focus on a practical and widely applicable catalytic transformation: the Suzuki-Miyaura cross-coupling reaction, illustrating how this compound can be effectively employed.

Ligand Synthesis and Characterization

The synthesis of substituted 2,2'-bipyridines can be achieved through various cross-coupling strategies. A common and effective method involves the nickel-catalyzed reductive homocoupling of a corresponding 2-halopyridine precursor.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted bipyridines.[3]

Workflow for Ligand Synthesis:

Caption: Workflow for the synthesis of this compound.

Materials:

-

2-Chloro-4-fluoropyridine

-

Nickel(II) Chloride (anhydrous)

-

Manganese powder (<50 mesh, activated)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

Procedure:

-

To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add Nickel(II) Chloride (5 mol%) and Manganese powder (2.5 equivalents).

-

Add anhydrous DMF via syringe.

-

Add 2-Chloro-4-fluoropyridine (1.0 equivalent) to the stirred suspension.

-

Heat the reaction mixture to 80 °C and maintain for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Cool the reaction to room temperature.

-

Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield this compound as a white solid.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry). The physical properties are available on PubChem.[4]

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[5] The performance of the palladium catalyst is critically dependent on the nature of the supporting ligand. The use of an electron-deficient ligand like this compound is hypothesized to enhance the catalytic efficiency, particularly in challenging coupling reactions.

Mechanistic Rationale

The electron-withdrawing fluoride substituents on the dfbpy ligand render the palladium center more electrophilic. This has a profound impact on the key steps of the catalytic cycle:

-

Oxidative Addition: While a more electron-rich metal center generally favors oxidative addition, the stability of the resulting Pd(II) species is enhanced by the electron-deficient ligand.

-

Transmetalation: This step is often the rate-limiting step and can be influenced by the ligand.

-

Reductive Elimination: A key advantage is the acceleration of this final step. The electron-poor nature of the [Pd(dfbpy)] complex facilitates the C-C bond-forming reductive elimination to release the product and regenerate the catalytically active Pd(0) species, thereby increasing the overall turnover frequency.

Catalytic Cycle Diagram:

Caption: Generalized Suzuki-Miyaura catalytic cycle using a Pd(dfbpy) complex.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of an aryl bromide with an arylboronic acid, based on established procedures for similar bipyridine-ligated palladium catalysts.[6][7]

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

This compound (dfbpy)

-

Aryl Bromide (Ar¹-Br)

-

Arylboronic Acid (Ar²-B(OH)₂)

-

Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene, or DMF)

Reaction Setup Table:

| Component | Stoichiometry (eq.) | Amount (for 1 mmol Ar¹-Br) | Purpose |

| Aryl Bromide (Ar¹-Br) | 1.0 | 1.0 mmol | Substrate |

| Arylboronic Acid (Ar²-B(OH)₂) | 1.2 - 1.5 | 1.2 - 1.5 mmol | Coupling Partner |

| Pd(OAc)₂ | 0.01 - 0.02 | 1 - 2 mol% | Catalyst Precursor |

| 4,4'-dfbpy | 0.012 - 0.024 | 1.2 - 2.4 mol% (1.2 eq to Pd) | Ligand |

| Base (e.g., K₃PO₄) | 2.0 - 3.0 | 2.0 - 3.0 mmol | Activates Boronic Acid |

| Solvent | - | 3-5 mL | Reaction Medium |

Procedure:

-

To a dry Schlenk tube or reaction vial, add Pd(OAc)₂ (2 mol%) and this compound (2.4 mol%).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the Aryl Bromide (1.0 eq), Arylboronic Acid (1.5 eq), and Base (e.g., K₃PO₄, 3.0 eq).

-

Add the degassed solvent (e.g., Dioxane/Water 4:1, 0.2 M) via syringe.

-

Seal the vessel and place it in a preheated oil bath at 80-110 °C.

-

Stir the reaction for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Action | Rationale |

| Low or No Yield | Inactive catalyst precursor or ligand degradation. | Use fresh, high-purity Pd(OAc)₂ and dfbpy. Ensure rigorous inert atmosphere techniques. | Oxygen can deactivate the Pd(0) active species. Impurities can poison the catalyst. |

| Ineffective base or base is not sufficiently soluble. | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Consider using a phase-transfer catalyst for biphasic systems. | The choice of base is critical for the transmetalation step and is often substrate-dependent. | |

| Low reaction temperature. | Incrementally increase the temperature (e.g., from 80 °C to 100 °C or 120 °C). | Some oxidative addition steps, especially with aryl chlorides, require higher thermal energy. | |

| Side Product Formation | Homocoupling of the boronic acid. | Add the aryl halide slowly to the reaction mixture. Use a slightly lower boronic acid stoichiometry (e.g., 1.1 eq). | This minimizes the concentration of boronic acid available for homocoupling before the cross-coupling reaction can occur. |

| Protodeboronation (loss of boronic acid group). | Ensure the base is thoroughly dried. Use an anhydrous solvent system if possible. | Water and protic sources can lead to the cleavage of the C-B bond, especially at elevated temperatures. | |

| Reaction Stalls | Catalyst decomposition (e.g., formation of palladium black). | Increase ligand to metal ratio (e.g., from 1.2:1 to 2:1). | Excess ligand can help stabilize the Pd(0) intermediate and prevent aggregation into inactive palladium nanoparticles. |

| Substrate is sterically hindered or electronically deactivated. | Increase catalyst loading (e.g., to 5 mol%). Switch to a more forcing solvent like DMF or NMP. | More challenging substrates may require higher catalyst concentrations and higher boiling point solvents to achieve reasonable rates. |

Conclusion

This compound represents a valuable tool in the catalyst designer's toolbox. Its strong electron-withdrawing character provides a rational means to modulate the electronic properties of transition metal catalysts, offering potential improvements in reaction rates, catalyst stability, and overall efficiency. The protocols and insights provided herein serve as a robust starting point for researchers to explore the application of this ligand in Suzuki-Miyaura cross-coupling and to extend its use to other important catalytic transformations, such as C-H activation and photoredox catalysis.

References

-

Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Available at: [Link]

-

ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Available at: [Link]

-

ResearchGate. (n.d.). 4,4'-Bipyridine Bridged Chain Zn(Ⅱ) Complex: Synthesis, Crystal Structure and Fluorescence Sensitization for Tb (Ⅲ) Ion. Available at: [Link]

-

ResearchGate. (n.d.). 4, 4′-Bipyridine as a molecular catalyst for electrochemical hydrogen production. Available at: [Link]

-

Infoscience, EPFL. (n.d.). 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. Available at: [Link]

-

Journal of the American Chemical Society. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Available at: [Link]

-

PubMed. (2016). Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces. Available at: [Link]

-

RSC Publishing. (n.d.). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Available at: [Link]

-

ResearchGate. (n.d.). Electrochemical Properties of Charge Transfer Complexes of 4,4'-bipyridine with Benzoquinone Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C. Available at: [Link]

-

MDPI. (n.d.). Photocatalysts for Hydrogen Evolution Reaction Based on ZnIn 2 S 4 Materials. Available at: [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Available at: [Link]

-

PubMed. (n.d.). Synthesis of [PtCl2(4,4'-dialkoxy-2,2'-bipyridine)] complexes and their in vitro anticancer properties. Available at: [Link]

-

MDPI. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. Available at: [Link]

-

PMC. (n.d.). Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

RSC Publishing. (n.d.). Photocatalytic hydrogen evolution from water based on Zn–terpyridine 2D coordination nanosheets. Available at: [Link]

-

RSC Publishing. (n.d.). 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes. Available at: [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]

-

MDPI. (2022). Photocatalytic Hydrogen Production by the Sensitization of Sn(IV)-Porphyrin Embedded in a Nafion Matrix Coated on TiO 2. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Platinum(II) Complexes with 2,2'-Bipyridine Derivative Supporting Ligands. Available at: [Link]

-

RSC Publishing. (n.d.). Electrocatalytic hydrogen evolution reaction with a Cu porphyrin bearing meso-CF3 substituents. Available at: [Link]

-

PubMed. (2023). Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes. Available at: [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

-

ResearchGate. (n.d.). In situ synthesis and structure of FeCl4(4,4′-diethyl-4,4′-bipyh) (bipy = bipyridine). Available at: [Link]

-

ResearchGate. (n.d.). C–H Bond Activation of Methane with Gaseous [(CH3)Pt(L)]+ Complexes (L = Pyridine, Bipyridine, and Phenanthroline). Available at: [Link]

-

ResearchGate. (2018). Corrigendum to 'Synthesis, structure, photophysical and electrochemical properties of Ru(TFA)(CO)(PPh3)2(L) (L=2-phenylpyridine, 2- p -tolylpyridine) and Ru(CO)(PPhMe2)2(L)(L′) (L= TFA, H) (L′= bipyridine, L′= 4,4′-dimethylbipyridine) relationships between ancillary ligand structure and luminescent properties'. Available at: [Link]

Sources

- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 2. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H6F2N2 | CID 55265366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

4,4'-Difluoro-2,2'-bipyridine in photoredox catalysis applications

Application Note: Tuning Photoredox Windows with 4,4'-Difluoro-2,2'-bipyridine ( )

Executive Summary & Strategic Rationale

In the standard photoredox toolbox, the iridium complex

This compound (

-

Anodically Shift Redox Potentials: Stabilize the HOMO (metal-centered), thereby increasing the oxidizing power of the excited state (

) and the ground state ( -

Modulate Excited State Dynamics: Alter the Metal-to-Ligand Charge Transfer (MLCT) energy, often blue-shifting emission.

-

Access "Difficult" Substrates: Enable the oxidation of substrates with high ionization potentials (e.g., unactivated arenes, amides) that are inert to standard catalysts.

This guide details the synthesis and application of Ir-complexes bearing the

Mechanistic Principles: The "Ancillary Effect"

The electronic properties of heteroleptic Iridium(III) complexes are governed by the interplay between the cyclometalating ligand (

-

HOMO Location: Primarily localized on the Iridium center and the phenyl ring of the

ligand. -

LUMO Location: Primarily localized on the ancillary (

) ligand (bipyridine).

The Fluorine Effect:

Substituting hydrogen or alkyl groups on the bipyridine with Fluorine exerts a strong inductive effect (-I). This lowers the energy of the LUMO significantly, while also stabilizing the HOMO through metal-ligand back-bonding modulation. The net result is a complex that is harder to oxidize (higher

Visualization: Electronic Tuning of Ir Catalysts

Figure 1: Impact of ancillary ligand substitution on catalyst electronics. Moving from electron-rich (dtbbpy) to electron-deficient (

Comparative Redox Data

The following table illustrates the estimated shift in potentials when modifying the ancillary ligand on a standard

| Ancillary Ligand (L) | Substituent Effect | Est.[2] | Primary Application |

| dtbbpy | Electron Donating (+I) | +1.21 V | Standard photoredox; reductive quenching cycles. |

| bpy | Neutral | +1.30 V | General purpose; reference standard. |

| 4,4'-F | Weakly Withdrawing (-I) | +1.45 V | High-potential oxidations; decarboxylation of deactivated acids. |

| 4,4'-(CF | Strongly Withdrawing (-I, -M) | +1.69 V | Extreme oxidations; often sacrifices stability/lifetime. |

Note: Potentials are approximate and solvent-dependent (typically measured in MeCN).

Protocol: Synthesis of

Causality: Commercial availability of this specific variant is sporadic. In-house synthesis is recommended to ensure purity and counter-ion control. The synthesis proceeds via the cleavage of the dichloro-bridged dimer.[1]

Materials

-

Dimer:

(Commercially available or synthesized from -

Ligand: this compound (CAS: 391-67-3).

-

Solvent: Ethylene Glycol (high boiling point, polar) or 2-Ethoxyethanol.

-

Anion Source: Ammonium Hexafluorophosphate (

).

Step-by-Step Workflow

-

Stoichiometry Calculation:

-

1.0 equiv of Dimer (e.g., 0.1 mmol).[3]

-

2.2 equiv of this compound (e.g., 0.22 mmol). Excess ensures complete cleavage.

-

-

Reaction Setup:

-

Charge a round-bottom flask with Dimer and Ligand.

-

Add Ethylene Glycol (concentration ~0.05 M relative to Ir).

-

Critical: Degas the solvent by sparging with Argon for 15 minutes. Oxygen at high temperatures can degrade the ligand.

-

-

Thermal Activation:

-

Heat to 150°C for 18 hours under inert atmosphere.

-

Observation: The suspension should turn into a clear, bright yellow/orange solution.

-

-

Workup & Ion Exchange:

-

Cool to room temperature.[4]

-

Dilute with 10 mL water.

-

Add excess aqueous

(10 mL of a saturated solution). -

Result: A bright yellow precipitate forms immediately (the

salt is insoluble in water).

-

-

Purification:

-

Filter the solid.

-

Wash copiously with water (to remove excess ligand and salts) and diethyl ether (to remove trace organic impurities).

-

Recrystallize from Acetonitrile/Ether or Acetone/Hexane if necessary.

-

Synthesis Flowchart

Figure 2: Synthetic route for the target fluorinated Iridium photocatalyst.

Application Protocol: High-Potential Oxidative C-H Alkylation

Context: This protocol utilizes the enhanced oxidizing power of the

Reaction Class: Minisci-type alkylation or Radical/Polar Crossover.

Reaction Components[1][3][5][6][7][8][9][10][11][12]

-

Catalyst:

(1-2 mol%). -

Substrate: Electron-deficient heterocycle (e.g., Isoquinoline).

-

Radical Precursor: Potassium Alkyl Trifluoroborate (

) or Alkyl Bis(catecholato)silicate. -

Oxidant: Persulfate (

) or simply the excited state turnover if using a dual-catalytic cycle. -

Solvent: DMSO or DMSO/H2O (to solubilize the salt).

Procedure

-

Vial Preparation: In an 8 mL vial equipped with a stir bar, add:

-

Heterocycle (0.5 mmol).

- (0.75 mmol, 1.5 equiv).

-

Catalyst (0.005 mmol, 1 mol%).

- (1.0 equiv) [If oxidative quenching is required].

-

-

Solvent Addition: Add DMSO (2.5 mL, 0.2 M).

-

Deoxygenation: Sparge with Nitrogen for 5-10 minutes. Note: Oxygen is a potent quencher of the long-lived triplet state.

-

Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, ~30-40W intensity) for 12-24 hours. Fan cooling is required to maintain ambient temperature (

). -

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry over

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Redox Potential Mismatch | The substrate oxidation potential may still exceed the catalyst's |

| Catalyst Bleaching | Ligand Lability | Fluorinated bipyridines are more labile than alkyl-bipyridines. Ensure reaction temp is |

| Poor Solubility | Ligand Effect | |

| No Reaction | Quenching | Confirm deoxygenation. Fluorinated complexes often have shorter excited state lifetimes ( |

References

-

Electronic Effects in Ir Complexes: Slinker, J. D., et al. "Tuning the electrochemical and electroluminescent properties of iridium(III) cyclometalated complexes." Journal of the American Chemical Society 126.9 (2004): 2763-2767. Link

-

Photoredox Catalyst Design: Prier, C. K., Rankic, D. A., & MacMillan, D. W. "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews 113.7 (2013): 5322-5363. Link

-

Fluorinated Ligand Synthesis: Lowry, M. S., et al. "Single-layer electroluminescent devices and photoinduced hydrogen production from an ionic iridium(III) complex." Chemistry of Materials 17.23 (2005): 5712-5719. Link

-

General Photoredox Protocols: "Photocatalyst Selection Guide." Sigma-Aldrich / Merck Technical Library. Link

Sources

- 1. Cyclometalated Iridium(III) Complexes Containing 4,4'-π-Conjugated 2,2'-Bipyridine Derivatives as the Ancillary Ligands: Synthesis, Photophysics, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. journals.iucr.org [journals.iucr.org]

Harnessing Fluorination: A Detailed Protocol for the Synthesis and Characterization of Metal-Organic Frameworks Incorporating 4,4'-Difluoro-2,2'-bipyridine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The introduction of fluorine atoms into the building blocks of Metal-Organic Frameworks (MOFs) is a strategic approach to finely tune the resulting material's properties. The 4,4'-Difluoro-2,2'-bipyridine ligand is an exemplary building block in this regard. Its electron-withdrawing fluorine substituents can significantly alter the electronic environment of the metal centers and modify the surface chemistry of the pores. This guide provides a comprehensive, field-tested protocol for the synthesis of a robust, porous MOF utilizing this fluorinated ligand, with a focus on the causal relationships between procedural steps and the final material's characteristics. The potential applications, particularly in the realm of drug development, are predicated on the unique hydrophobicity and interaction potentials that fluorination imparts.[1][2][3]

Principle and Strategic Importance

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[4] The choice of the organic ligand is paramount as it dictates the pore size, geometry, and functionality of the framework. Bipyridine-based ligands are excellent ancillary or secondary linkers that, in conjunction with primary carboxylate linkers, can build robust and complex topologies.[4][5][6]

The strategic incorporation of this compound offers several distinct advantages:

-

Modulated Hydrophobicity: The presence of C-F bonds within the MOF pores increases the material's hydrophobicity.[1] This is a critical feature for the encapsulation and controlled delivery of poorly water-soluble (hydrophobic) drug molecules, a common challenge in pharmaceutical formulation.[7][8]

-

Tuned Host-Guest Interactions: Fluorinated surfaces can exhibit unique interactions (such as fluorous-fluorous interactions or modified hydrogen bonding) with guest molecules, potentially leading to selective adsorption or tailored drug release kinetics.[9]

-

Enhanced Stability: While not universal, fluorination can sometimes enhance the chemical and thermal stability of the framework, a desirable trait for both storage and in-vivo applications.[2]

This application note details the solvothermal synthesis of a representative Zinc-based MOF, herein designated F-Bpy-MOF, co-ligated with terephthalic acid. The protocol is designed to be a self-validating system, where successful synthesis and activation are confirmed through a suite of rigorous characterization techniques.

Materials and Essential Equipment

Reagents and Chemicals

| Reagent | Formula | Purity | Supplier (Example) |

| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Sigma-Aldrich |

| This compound | C₁₀H₆F₂N₂ | ≥97% | Sigma-Aldrich, TCI |

| Terephthalic Acid (H₂BDC) | C₈H₆O₄ | ≥98% | Alfa Aesar |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Fisher Scientific |

| Ethanol (EtOH) | C₂H₅OH | ACS Grade, ≥99.5% | VWR |

| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous, ≥99.8% | Sigma-Aldrich |

Essential Equipment

-

Analytical Balance (± 0.1 mg precision)

-

Teflon-lined Stainless-Steel Autoclaves (23 mL)

-

Programmable Laboratory Oven

-

Ultrasonic Bath

-

Benchtop Centrifuge

-

Schlenk Line or Vacuum Manifold

-

Vacuum Oven

-

Powder X-Ray Diffractometer (PXRD) with Cu Kα source

-

Thermogravimetric Analyzer (TGA)

-

Fourier-Transform Infrared (FT-IR) Spectrometer with ATR

-

Scanning Electron Microscope (SEM)

-

Volumetric Gas Sorption Analyzer (for BET analysis)

Detailed Experimental Protocols

The synthesis and activation of F-Bpy-MOF is a multi-stage process requiring precision and a clear understanding of the purpose of each step.

Protocol Part A: Solvothermal Synthesis

The solvothermal method is the most common and reliable technique for producing high-quality MOF crystals.[10] It utilizes a sealed vessel to heat the solvent above its boiling point, creating high-pressure conditions that facilitate the dissolution of precursors and promote the slow crystallization of the thermodynamically favored MOF product.[11]

Step-by-Step Procedure:

-

Precursor Solution Preparation: In a 20 mL scintillation vial, combine:

-

Zinc Nitrate Hexahydrate (89.2 mg, 0.3 mmol)

-

Terephthalic Acid (24.9 mg, 0.15 mmol)

-

This compound (29.1 mg, 0.15 mmol)

Causality Insight: The molar ratio of metal to ligands is critical for obtaining the desired framework topology. Here, a 2:1:1 ratio of Zn:BDC:F-Bpy is used.

-

-

Solvent Addition: Add 15 mL of N,N-Dimethylformamide (DMF) to the vial.

-

Homogenization: Cap the vial and place it in an ultrasonic bath for 15-20 minutes, or until all solids are fully dissolved, forming a clear, homogeneous solution.

-

Reaction Setup: Transfer the solution into a 23 mL Teflon-lined stainless-steel autoclave. Ensure the Teflon liner is clean and dry before use.

-

Crystallization: Seal the autoclave tightly and place it in a pre-heated programmable laboratory oven at 105 °C for 48 hours .

Causality Insight: The temperature and reaction time are optimized for crystal nucleation and growth. Insufficient time or temperature may result in an amorphous product or low yield, while excessive temperature could lead to the formation of an undesirable dense phase.[11]

-

Cooling: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of at least 12 hours. Crucial: Do not quench or rapidly cool the autoclave, as this can lead to the formation of poorly crystalline material.

-

Product Isolation: Open the cooled autoclave and collect the colorless, crystalline product by decanting the mother liquor.

Protocol Part B: Purification and Activation

Activation is the critical process of removing solvent molecules from the MOF's pores to render them accessible for gas sorption or guest encapsulation.[12] Incomplete activation is a primary cause of low porosity. This multi-step solvent exchange and drying procedure is designed to prevent pore collapse, which can occur when high-surface-tension solvents are evaporated directly.[13][14]

Step-by-Step Procedure:

-

Initial Wash: Wash the collected crystals three times with fresh DMF (10 mL each time). For each wash, add the DMF, gently agitate, centrifuge the sample, and decant the supernatant. This removes residual unreacted starting materials.[15]

-

Solvent Exchange with Ethanol: After the final DMF wash, add 10 mL of ethanol. Let the crystals soak for 24 hours. Replace the ethanol with a fresh 10 mL portion every 24 hours for a total of 3 days.

Causality Insight: This step exchanges the high-boiling point DMF (B.P. 153 °C) with a more volatile solvent, ethanol (B.P. 78 °C), which is easier to remove under vacuum.[16]

-

Solvent Exchange with Dichloromethane (DCM): After the ethanol exchange, perform a similar exchange with a low-surface-tension solvent like DCM for 24 hours, replacing the solvent twice.

Causality Insight: Solvents with low surface tension, like DCM, minimize the capillary forces exerted on the pore walls during final evacuation, which is the primary cause of framework collapse in delicate structures.[14]

-

Final Activation: Carefully decant the DCM. Immediately transfer the wet solid to a sample tube and connect it to a Schlenk line or vacuum manifold. Evacuate the sample under high vacuum (<100 mTorr) at room temperature for 12 hours, followed by heating at 120 °C under high vacuum for another 12 hours .

-

Storage: After cooling to room temperature under vacuum, backfill the sample tube with an inert gas (N₂ or Ar) and store the activated MOF in a glovebox or desiccator to prevent re-adsorption of atmospheric moisture.

Visualization of Workflow and Logic

Experimental Workflow Diagram

The overall process from synthesis to characterization is a linear progression of distinct stages.

Caption: High-level workflow for F-Bpy-MOF preparation.

Self-Validation Logic Diagram

This diagram illustrates how each characterization technique provides critical validation for the success of the synthesis and activation protocols.

Caption: Validation logic for MOF synthesis and activation.

Data Analysis and Expected Results

A successfully synthesized and activated F-Bpy-MOF will exhibit the following characteristics:

| Analysis Technique | Parameter | Expected Result/Observation | Purpose |

| PXRD | Peak Positions (2θ) | Sharp, well-defined peaks matching the simulated pattern. Absence of broad humps or peaks from starting materials. | Confirms crystalline phase purity. |

| TGA | Weight Loss Profile | A stable plateau up to >350 °C, indicating high thermal stability. No significant weight loss below 150°C. | Verifies removal of guest solvents and determines decomposition temperature. |

| FT-IR | Vibrational Bands | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Shift in the C=O stretch (~1680 cm⁻¹) to asymmetric and symmetric stretches (~1610 and ~1390 cm⁻¹). | Confirms coordination of the carboxylate and bipyridine linkers to the Zn(II) centers.[17] |

| SEM | Micrographs | Uniform, well-defined crystals (e.g., cubic, octahedral, or rod-like morphology). | Reveals crystal size, shape, and sample homogeneity. |

| N₂ Sorption | Isotherm Type | Type I isotherm, characteristic of microporous materials. | Confirms permanent porosity. |

| BET Surface Area | > 1000 m²/g | Quantifies the accessible surface area, the primary indicator of successful activation. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Amorphous Product (No PXRD peaks) | Reaction temperature too low/high; reaction time too short; incorrect stoichiometry. | Systematically vary the temperature (e.g., ± 20 °C) and time (24-72h). Verify reactant masses and purity. |

| Low Yield | Incomplete reaction; product loss during washing. | Increase reaction time. Minimize product loss by careful decanting and centrifugation. |

| Low BET Surface Area (< 500 m²/g) | Incomplete activation; framework collapse. | Ensure solvent exchange is thorough. Use a lower surface tension solvent (e.g., supercritical CO₂).[18] Ensure activation temperature is below the decomposition point. |

| Extra Peaks in PXRD | Presence of unreacted starting materials or a competing crystalline phase. | Improve the washing/purification steps. Modulate the reaction conditions (temperature, concentration) to favor the desired phase. |

References

-

Pachfule, P., Panda, T., Dey, C., & Banerjee, R. (n.d.). Structural Diversity in a Series of Metal Organic Frameworks (MOFs) Composed of Divalent Transition Metals, 4,4′-bipyridine an. RSC Publishing. [Link]

-

ResearchGate. (n.d.). (PDF) Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid. [Link]

-

Tshuma, J. M., et al. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry. [Link]

-

Matzger, A. J., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]

-

Wang, X. (2025). Research Progress of Drug Delivery System of Metal-Organic Framework Materials in Drug Release Mechanisms. SciTePress. [Link]

-

Lysova, A. A., et al. (2021). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. National Institutes of Health. [Link]

-

Ahmadi, S., et al. (2025). Novel MOF-based vanadium and 2,2-bipyridine-4,4-dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. Frontiers in Chemistry. [Link]

-

Dubskikh, V. A., et al. (2021). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. [Link]

-

Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing. [Link]

-

Morris, W., et al. (2012). Activation of metal–organic framework materials. CrystEngComm. [Link]

-

Janiak, C., & Vieth, J. K. (2010). Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs. ResearchGate. [Link]

-

Ahmadi, S., et al. (2025). Novel MOF-based vanadium and 2,2-bipyridine-4,4-dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. PubMed. [Link]

-

Morris, W., et al. (2012). Activation of metal–organic framework materials. ResearchGate. [Link]

-

Pachfule, P., et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ACS Publications. [Link]

-

ChemistryViews. (2017). Activation of Metal–Organic Frameworks. [Link]

-

Gonzalez-Nelson, A., et al. (2024). In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction. National Institutes of Health. [Link]

-

Pachfule, P., et al. (n.d.). Structural Diversity in a Series of Metal Organic Frameworks (MOFs) Composed of Divalent Transition Metals, 4,4′-bipyridine an. [Link]

-

Zhang, Y., et al. (2024). Metal–Organic Framework-Based Fluorinated Carbon for Li Primary Battery. MDPI. [Link]

-

ResearchGate. (2025). metal-organic frameworks in drug delivery: innovations, mechanisms, and therapeutic applications. [Link]

-

Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Northwestern University. [Link]

-

Wang, X., et al. (2021). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. MDPI. [Link]

-

Singh, C., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. [Link]

-

Zhang, Y., et al. (2023). Surface Properties of Fluorine-Functionalized Metal-Organic Frameworks Based on Inverse Gas Chromatography. PubMed. [Link]

-

Doerrer, L. H., & Dias, H. V. R. (2023). Fluorinated ligands and their effects on physical properties and chemical reactivity. RSC Publishing. [Link]

-

ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. [Link]

Sources

- 1. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Surface Properties of Fluorine-Functionalized Metal-Organic Frameworks Based on Inverse Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Spotlight Collection: Fluorinated ligands Home [pubs.rsc.org]

- 10. ossila.com [ossila.com]

- 11. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 12. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. chemistryviews.org [chemistryviews.org]

- 15. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent [frontiersin.org]

- 18. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

Application Note: 4,4'-Difluoro-2,2'-bipyridine (dF-bpy) in Organic Electronics

Executive Summary: The Fluorine Effect

In the realm of organic electronics—specifically Organic Light Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs)—ligand design is the primary lever for tuning optoelectronic properties. 4,4'-Difluoro-2,2'-bipyridine (dF-bpy ) represents a critical "tuning knob" for transition metal complexes, particularly Iridium(III) and Ruthenium(II).

The introduction of fluorine atoms at the 4,4' positions of the bipyridine scaffold serves two distinct mechanistic functions:

-

LUMO Stabilization: The high electronegativity of fluorine exerts a strong inductive effect ($ -I $), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In cationic Iridium complexes

, where the LUMO is localized on the -

Reactive Scaffold (S_NAr): The C-F bond at the 4-position is activated toward Nucleophilic Aromatic Substitution ($ S_NAr $). This allows dF-bpy to act as a precursor for a library of dialkoxy- and diamino-bipyridines, enabling solubility modulation without altering the core coordination geometry.

Synthesis Protocols

Protocol A: Ni-Mediated Homocoupling (The "Workhorse" Route)

Rationale: While direct fluorination of bipyridine is low-yielding, the nickel-mediated homocoupling of halopyridines is robust, scalable, and avoids the use of highly unstable diazonium intermediates often required in Balz-Schiemann reactions.

Reagents:

-

2-Bromo-4-fluoropyridine (CAS: 128071-98-7)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

2,2'-Bipyridine (as ligand for Ni, optional but recommended) or 1,5-Cyclooctadiene

-

DMF (Anhydrous, degassed)

Workflow:

-

Catalyst Activation: In a glovebox (N₂ atmosphere), dissolve Ni(cod)₂ (0.6 eq) and 1,5-cyclooctadiene (0.6 eq) in anhydrous DMF. The solution should turn a deep purple/yellow, indicating active catalyst formation.

-

Coupling: Add 2-Bromo-4-fluoropyridine (1.0 eq) to the mixture.

-

Reaction: Heat to 60°C for 24 hours. The mixture will darken as Ni(II) species form.

-

Quench: Pour the reaction mixture into 1M HCl to decompose the Ni complex and protonate the pyridine nitrogens (solubilizing the product in the aqueous phase).

-

Extraction: Wash the aqueous layer with DCM to remove organic impurities.

-

Neutralization: Basify the aqueous layer with NaOH to pH 10. The product will precipitate or oil out.

-

Purification: Extract with DCM, dry over MgSO₄, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

-

Target Yield: 65-75%

-

QC Check: $ ^{19}F $ NMR should show a singlet around -104 ppm (depending on solvent).

-

Protocol B: Functionalization via $ S_NAr $ (The "Scaffold" Route)

Rationale: To improve solubility in solution-processed OLEDs, the fluorine atoms can be displaced by alkoxides.

Step-by-Step:

-

Dissolve dF-bpy (1 eq) in dry THF.

-

Add Potassium tert-butoxide (2.2 eq) or the desired sodium alkoxide.

-

Reflux for 12 hours. The electron-deficient ring facilitates rapid substitution at the 4-position.

-

Quench with water, extract with EtOAc.

-

Result: 4,4'-Di-tert-butoxy-2,2'-bipyridine (Electron-rich ligand, raises LUMO).

Application Note: Iridium(III) Complex Fabrication for LEECs

Context: In Light-Emitting Electrochemical Cells (LEECs), the device consists of a single active layer containing mobile ions. Cationic Iridium complexes

Synthesis of

This protocol utilizes the standard "Nonoyama" dichloro-bridged dimer route.

Step 1: Dimer Formation

-

Note: reflux for 24h. The product is a yellow precipitate.

Step 2: Ligand Exchange (The Critical Step)

-

Suspend

(0.5 mmol) in 20 mL of Ethylene Glycol (high boiling point, polar). -

Add dF-bpy (1.1 mmol).

-

Heat to 150°C for 12 hours under Argon.

-

Process Insight: The high temperature is required to break the chloride bridge and chelate the less basic dF-bpy ligand.

-

-

Cool to room temperature.

-

Counter-ion Exchange: Add saturated aqueous $ NH_4PF_6 $. The target complex

will precipitate as a yellow/orange solid. -

Purification: Recrystallize from Acetonitrile/Ether.

Data Summary: Electronic Impact

The table below illustrates the shift in electronic properties when substituting unsubstituted bipyridine (bpy) with dF-bpy in the complex

| Ligand (L) | HOMO (eV) | LUMO (eV) | Gap (eV) | Emission | Comment |

| bpy | -5.60 | -2.60 | 3.00 | ~585 nm (Orange) | Standard Reference |

| dF-bpy | -5.65 | -2.90 | 2.75 | ~610 nm (Red-Orange) | Stabilized LUMO leads to redshift |

| dtb-bpy | -5.55 | -2.50 | 3.05 | ~570 nm (Yellow-Orange) | Electron-donating groups raise LUMO |

Note: To achieve Blue emission, one must fluorinate the phenylpyridine (C^N) ligand (e.g., dF-ppy) to stabilize the HOMO, rather than the bipyridine.

Visualization of Workflows

Diagram 1: Synthesis & Functionalization Tree

This diagram illustrates the dual utility of dF-bpy as both a final ligand and a chemical intermediate.

Caption: Workflow showing the synthesis of dF-bpy and its divergent paths toward metal complexation or structural derivation via SnAr.

Diagram 2: LEEC Device Mechanism

This diagram details how the ionic complex functions within a single-layer electrochemical cell.

Caption: Mechanism of a Light-Emitting Electrochemical Cell (LEEC) utilizing the dF-bpy Iridium complex.

References

-

Synthesis of Fluorinated Bipyridines

- Sydorenko, A., et al. "Nickel-Mediated Homocoupling of Halopyridines." Journal of Organic Chemistry, 2002.

-

(Representative methodology for Ni-coupling).

-

Iridium Complexes in LEECs

- Slinker, J. D., et al. "Efficient Yellow Electroluminescence from a Single Layer of a Cyclometalated Iridium Complex." Journal of the American Chemical Society, 2004.

-

(Foundational work on Ir(III) LEECs).

-

Electronic Tuning via Fluorination

- Lowry, M. S., et al. "Single-Layer Electroluminescent Devices and Photoinduced Hydrogen Production from an Ionic Iridium(III) Complex.

-

(Discusses the impact of dF-ppy and dF-bpy on HOMO/LUMO levels).

-

Nucleophilic Substitution on Fluorinated Bipyridines

- Schubert, U. S., et al. "Functionalized 2,2'-Bipyridines." Synlett, 1999.

-

(General review including SnAr strategies).

Application Note & Experimental Protocol: Synthesis and Characterization of Lanthanide Complexes with 4,4'-Difluoro-2,2'-bipyridine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorination in Lanthanide Complex Design

Lanthanide ions, with their unique 4f electronic structure, are cornerstones in the development of advanced materials for bioimaging, sensing, and luminescent devices.[1] Their characteristic line-like emission spectra and long luminescence lifetimes are highly desirable properties.[1] However, the Laporte-forbidden nature of 4f-4f transitions results in weak absorption and luminescence.[1] To overcome this, organic chromophores are employed as "antennas" to absorb light and transfer the energy to the lanthanide ion, significantly enhancing its emission.[1]

Bipyridine-based ligands are excellent candidates for this purpose due to their strong coordination ability and conjugated π-systems.[1] The strategic introduction of fluorine atoms onto the ligand scaffold, as in 4,4'-difluoro-2,2'-bipyridine, offers several advantages. Fluorination can enhance the photophysical properties of the resulting complexes by reducing non-radiative decay pathways associated with high-energy C-H vibrations.[2] Furthermore, the electron-withdrawing nature of fluorine can modulate the ligand's electronic properties and the stability of the final complex. This guide provides a detailed experimental protocol for the synthesis and characterization of lanthanide complexes with this compound, offering insights into the rationale behind the procedural steps.

Materials and Reagents

It is imperative to use high-purity reagents and anhydrous solvents to prevent the formation of undesired side products and ensure the integrity of the final lanthanide complexes.

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Lanthanide(III) chloride hydrate (LnCl₃·xH₂O) | 99.9% or higher | Sigma-Aldrich, Strem Chemicals | Choose the specific lanthanide of interest (e.g., Eu³⁺, Tb³⁺). |

| This compound | ≥98% | Commercially available | |

| Anhydrous Methanol | ≥99.8% | Acros Organics, Sigma-Aldrich | Use freshly opened or properly stored anhydrous solvent. |

| Anhydrous Acetonitrile | ≥99.8% | Acros Organics, Sigma-Aldrich | Use freshly opened or properly stored anhydrous solvent. |

| Diethyl Ether | Anhydrous | Fisher Scientific | For precipitation and washing. |

| Deuterated Solvents (e.g., DMSO-d₆, CD₃CN) | For NMR | Cambridge Isotope Laboratories | |

| Schlenk Flasks and Glassware | - | - | All glassware should be oven-dried and cooled under an inert atmosphere. |

| Inert Gas (Argon or Nitrogen) | High Purity | - | For creating an inert atmosphere. |

Experimental Workflow: A Step-by-Step Guide

The following protocol is a general method for the synthesis of lanthanide(III) complexes with this compound. The stoichiometry is designed to favor the formation of a 1:3 metal-to-ligand complex, a common coordination mode for bipyridine ligands with lanthanides.

Caption: A schematic overview of the experimental workflow for the synthesis of lanthanide-4,4'-difluoro-2,2'-bipyridine complexes.

Protocol Details:

-

Preparation of Reactants:

-

In a nitrogen-filled glovebox or under a positive pressure of argon, add lanthanide(III) chloride hydrate (e.g., EuCl₃·6H₂O, 0.1 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

-

In a separate flask, weigh out this compound (0.3 mmol, 3 equivalents). The use of a threefold excess of the ligand helps to ensure complete complexation of the lanthanide ion.

-

-

Dissolution: